(R,R)-THC
Overview
Description
(R,R)-Tetrahydrochrysene: is a synthetic compound used primarily in scientific research to study estrogen receptors. It is a non-steroidal, selective estrogen receptor ligand, acting as an agonist at the estrogen receptor alpha and an antagonist at the estrogen receptor beta. This compound has a higher affinity for the estrogen receptor beta compared to the estrogen receptor alpha .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Tetrahydrochrysene involves several steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of (R,R)-Tetrahydrochrysene in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing the reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: (R,R)-Tetrahydrochrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and interaction with other molecules.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemistry: (R,R)-Tetrahydrochrysene is used to study the binding and activity of estrogen receptors, providing insights into the molecular mechanisms of hormone action .
Biology: In biological research, this compound helps in understanding the role of estrogen receptors in various physiological processes, including development, reproduction, and disease .
Medicine: The compound’s selective activity on estrogen receptors makes it a valuable tool in developing new therapeutic agents for conditions like breast cancer and osteoporosis .
Mechanism of Action
(R,R)-Tetrahydrochrysene exerts its effects by binding to estrogen receptors. It acts as an agonist at the estrogen receptor alpha, promoting receptor activation and subsequent gene transcription. Conversely, it acts as an antagonist at the estrogen receptor beta, inhibiting receptor activity. This selective binding and modulation of receptor activity are crucial for its use in research and potential therapeutic applications .
Comparison with Similar Compounds
(S,S)-Tetrahydrochrysene: Unlike (R,R)-Tetrahydrochrysene, this compound acts as an agonist at both estrogen receptor alpha and estrogen receptor beta, with a lower affinity for the estrogen receptor beta.
Propylpyrazoletriol (PPT): A selective estrogen receptor alpha agonist used in similar research applications.
Methylpiperidinopyrazole (MPP): A selective estrogen receptor alpha antagonist.
Uniqueness: (R,R)-Tetrahydrochrysene’s unique feature is its selective antagonistic activity at the estrogen receptor beta, combined with its agonistic activity at the estrogen receptor alpha. This dual activity allows for more precise studies of estrogen receptor functions and the development of targeted therapies .
Properties
IUPAC Name |
(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASYAWHPJCQLSW-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040749, DTXSID501017647 | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221368-54-3, 138090-06-9 | |
Record name | 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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